N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a derivative of oxazolidinone, a class of compounds known for their applications in organic synthesis and medicinal chemistry. Oxazolidinones serve as chiral auxiliaries and have been utilized in the synthesis of various amino acid derivatives and complex molecules.

Synthesis Analysis

The synthesis of oxazolidinone derivatives typically involves the condensation of optically active oxazolidin-2-ones with aldehydes and sulfonic acids. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared by reacting oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by conversion into N-acyliminium ions in the presence of titanium tetrachloride, which then react with allyltrimethylsilane . Although the specific synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is not detailed in the provided papers, similar methodologies could be applied, adjusting the substituents to match the target compound.

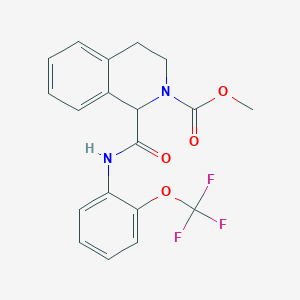

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by spectroscopic methods such as 1H-NMR, mass, and IR spectroscopy . These techniques allow for the determination of the structural features of the oxazolidinone ring and its substituents. The presence of the mesitylsulfonyl and phenethyl groups in the compound of interest would likely contribute to its unique chemical shifts and mass spectral peaks, which could be analyzed to confirm the structure.

Chemical Reactions Analysis

Oxazolidinone derivatives participate in various chemical reactions. For example, the N-acyliminium ions generated from oxazolidin-2-ones can undergo reactions with nucleophiles such as allyltrimethylsilane . Additionally, reactions with ammonia or methanol can lead to the formation of pyrrolin-2-one derivatives or methyl esters of unsaturated amino acids, respectively . The specific reactivity of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide would depend on the functional groups present and could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of a mesitylsulfonyl group could increase the compound's hydrophobicity, while the phenethyl group might affect its boiling point and melting point. The specific properties of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Oxazolidinones, the class of compounds to which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide belongs, have been highlighted for their potent antibacterial properties. A study on a related compound, MRX-I, showcased its high activity against Gram-positive pathogens with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition, emphasizing the class's utility in addressing bacterial resistance issues (Gordeev, Yuan, 2014).

Synthetic Methodology

Research demonstrates the utility of oxazolidinone derivatives in synthetic chemistry, such as the efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This process highlights a green chemistry approach, avoiding toxic chemicals and catalysts, which could potentially involve N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide in future applications (Feroci et al., 2005).

Material Science

In the realm of material science, oxazolidinones have been explored as solvents for lithium-ion batteries, with studies on 3-methyl-2-oxazolidinone (MeOx) mixed with ethylene carbonate (EC) or dimethyl carbonate (DMC). Although this specific application does not directly involve N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, it underscores the broader potential of oxazolidinones in advanced material applications (Gzara et al., 2006).

Organic Chemistry and Catalysis

Further research into oxazolidinones includes their roles in catalysis and organic synthesis. One study detailed a Pd-catalyzed, water-promoted sequential oxidative aminocarbonylation-cyclocarbonylation process, leading to 2-oxazolidinone derivatives. Such innovative methodologies underscore the versatility of oxazolidinone derivatives in synthetic organic chemistry, potentially paving the way for novel applications of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide in catalysis (Gabriele et al., 2007).

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-12-31-20(26)15-25-23(28)22(27)24-10-9-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSODZZMYZUMLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)